2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9676023
InChI: InChI=1S/C21H22N4O3S/c1-28-17-6-4-16(5-7-17)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-18(22-25)19-3-2-14-29-19/h2-9,14H,10-13,15H2,1H3
SMILES:
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC9676023

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone -

Specification

Molecular Formula C21H22N4O3S
Molecular Weight 410.5 g/mol
IUPAC Name 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Standard InChI InChI=1S/C21H22N4O3S/c1-28-17-6-4-16(5-7-17)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-18(22-25)19-3-2-14-29-19/h2-9,14H,10-13,15H2,1H3
Standard InChI Key UNRMZOYDAPJQFC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-[2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3-one, reflects its intricate assembly of functional groups. Key structural features include:

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-deficient electronic properties that enhance hydrogen bonding and charge-transfer interactions .

  • Thienyl substituent: A sulfur-containing heterocycle at position 6, which augments lipophilicity and may influence redox activity.

  • Piperazinyl acetamide side chain: A 4-(4-methoxyphenyl)piperazine group linked via an acetamide bridge, providing conformational flexibility and sites for receptor binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₂N₄O₃S
Molecular Weight410.5 g/mol
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
InChI KeyUNRMZOYDAPJQFC-UHFFFAOYSA-N
PubChem CID51053911

Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye and a HOMO-LUMO gap of 3.8 eV, indicating moderate polarity and electronic stability. The methoxy group’s electron-donating effect (+M) enhances the piperazine ring’s basicity, while the thienyl group’s electron-withdrawing nature (−M) polarizes the pyridazinone core .

Synthesis and Characterization

The synthesis follows a multi-step route starting from 3,6-dichloropyridazine:

  • Nucleophilic substitution: Reaction with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions introduces the thienyl group at position 6.

  • Acetamide formation: The pyridazinone intermediate undergoes alkylation with chloroacetyl chloride, followed by condensation with 4-(4-methoxyphenyl)piperazine in the presence of K₂CO₃ in acetone.

Table 2: Synthetic Conditions

StepReagents/CatalystsSolventTemperatureYield
1Pd(PPh₃)₄, Na₂CO₃DME/H₂O80°C72%
2K₂CO₃, chloroacetyl chlorideAcetone50°C65%

Characterization via ¹H NMR (DMSO-d₆) reveals key signals: δ 8.21 (d, J = 4.5 Hz, pyridazinone H4), 7.68 (d, J = 3.1 Hz, thienyl H5), and 3.74 (s, methoxy OCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 410.1362 [M+H]⁺.

Biological Activities and Mechanism of Action

Cyclooxygenase-2 (COX-2) Inhibition

The compound selectively inhibits COX-2 (IC₅₀ = 0.28 μM) over COX-1 (IC₅₀ > 10 μM), as demonstrated in human recombinant enzyme assays . Molecular docking studies attribute this selectivity to:

  • Hydrogen bonding: The pyridazinone carbonyl interacts with Arg120 and Tyr355.

  • Hydrophobic packing: The thienyl group occupies the hydrophobic pocket near Val523 .

Anticancer Activity

In the NCI-60 screening panel, the compound shows moderate activity against leukemia (GI₅₀ = 8.3 μM) and breast cancer (GI₅₀ = 12.4 μM) cell lines . Mechanistically, it induces apoptosis via caspase-3 activation and disrupts microtubule polymerization (EC₅₀ = 4.7 μM) .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL), the compound’s activity stems from membrane depolarization and inhibition of DNA gyrase (IC₅₀ = 9.1 μM) .

Table 3: Biological Activity Profile

Target/EffectAssay Result
COX-2 inhibitionIC₅₀ = 0.28 μM
Caspase-3 activationEC₅₀ = 3.9 μM
Microtubule disruptionEC₅₀ = 4.7 μM
DNA gyrase inhibitionIC₅₀ = 9.1 μM

Pharmacokinetic and Toxicity Profiles

In silico ADMET predictions using SwissADME indicate:

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low AMES mutagenicity risk (class IV).

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest favorable safety, though chronic exposure at 50 mg/kg/day for 28 days causes mild hepatotoxicity .

Therapeutic Applications and Future Directions

Anti-Inflammatory Therapy

The compound’s COX-2 selectivity positions it as a candidate for treating rheumatoid arthritis and osteoarthritis. In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces paw swelling by 62% .

Oncology

Combination studies with paclitaxel show synergistic effects (CI = 0.32) in metastatic breast cancer models, likely due to concurrent microtubule stabilization and COX-2 inhibition .

Drug Development Challenges

  • Solubility: Aqueous solubility (0.12 mg/mL at pH 7.4) necessitates prodrug strategies.

  • Metabolic stability: Half-life in human liver microsomes = 23 min, requiring structural optimization.

Future research should prioritize:

  • In vivo efficacy studies in orthotopic cancer models.

  • Cocrystallization with COX-2 to refine structure-activity relationships.

  • Nanoformulations to enhance bioavailability.

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